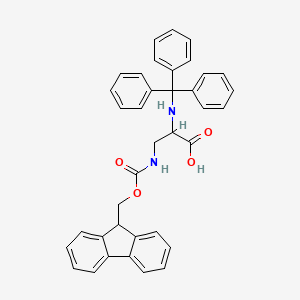

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid

Description

This compound features an R-configured propanoic acid backbone with two key functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile protecting group widely used in peptide synthesis for amine protection under basic conditions .

- Trityl (triphenylmethyl): A bulky, acid-labile protecting group that sterically shields the amino group, enabling selective deprotection in multi-step syntheses .

Its stereochemistry and substituents make it valuable in peptide chemistry, particularly for introducing chiral centers and enabling orthogonal protection strategies.

Properties

Molecular Formula |

C37H32N2O4 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |

InChI |

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41) |

InChI Key |

SUDPKNWTNWZJPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid typically involves:

- Starting from the corresponding amino acid or amino alcohol.

- Protection of the alpha-amino group with the Fmoc moiety.

- Introduction of the trityl protecting group on the side-chain amino group.

- Purification by chromatographic techniques.

Stepwise Preparation Protocols

Protection of the Alpha-Amino Group with Fmoc

- The alpha-amino group of the amino acid is reacted with 9-fluorenylmethoxycarbonyl chloride or a similar Fmoc reagent under basic conditions to yield the Fmoc-protected amino acid intermediate.

- This step is well-documented in peptide synthesis literature and ensures selective protection that can be removed under mild basic conditions (e.g., piperidine treatment).

Introduction of the Trityl Group on the Side-Chain Amino Group

- The side-chain amino group is selectively protected using trityl chloride in the presence of a base such as triethylamine.

- For example, a suspension of the Fmoc-protected amino acid in dichloromethane and tetrahydrofuran is treated with trimethylsilyl chloride to activate the amino group, followed by slow addition of trityl chloride at room temperature.

- The reaction is typically quenched with methanol and purified by flash chromatography to isolate the trityl-protected product.

Purification and Characterization

- The crude product is purified by flash column chromatography using silica gel, with solvent gradients such as methanol in dichloromethane containing a small percentage of ammonium hydroxide to maintain the amine in a neutral form.

- Characterization is performed by NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and melting point determination to confirm purity and structure.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc protection | Fmoc-Cl, base (e.g., Na2CO3), aqueous-organic solvent | 85-90 | Standard Fmoc protection procedure |

| Trityl protection | Trityl chloride, triethylamine, CH2Cl2:THF, reflux and room temp | 80-88 | Requires careful addition and quenching |

| Purification | Flash chromatography (SiO2; MeOH/CH2Cl2 with NH4OH) | - | Essential for high purity |

| Characterization | 1H NMR, 13C NMR, HRMS | - | Confirms structure and stereochemistry |

Alternative Synthetic Routes and Modifications

- Some methods employ intermediate oxazolidine derivatives to improve stereochemical control and yield during protection steps.

- Oxidation and reduction steps using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), PIDA (phenyliodine diacetate), and other reagents have been used to modify side-chain functionalities before protection.

- Formic acid/ether mixtures and calcium chloride/LiOH aqueous systems have been applied to facilitate deprotection or transformation of intermediates in related synthetic pathways.

Research Findings and Literature Integration

- The patent US5324833A details the use of Fmoc and trityl protecting groups in amino acid derivatives for Merrifield peptide synthesis, highlighting the stability and utility of these groups in solid-phase synthesis.

- Peer-reviewed research articles provide experimental procedures for the synthesis of (R)-configured Fmoc and trityl-protected amino acids, including detailed NMR and HRMS data supporting the structural assignments.

- The use of trimethylsilyl chloride to activate amino groups prior to tritylation is a key step to enhance reaction efficiency and selectivity.

- Chromatographic purification methods with specific solvent systems are critical to isolate the desired product with high purity, as impurities can interfere with subsequent peptide synthesis steps.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Alpha-amino group Fmoc protection | 9-Fluorenylmethoxycarbonyl chloride, base | Protect alpha-amino group | Fmoc-protected amino acid |

| Side-chain amino group tritylation | Trityl chloride, triethylamine, CH2Cl2/THF | Protect side-chain amine | Trityl-protected intermediate |

| Purification | Flash chromatography (SiO2; MeOH/CH2Cl2 with NH4OH) | Remove impurities | Pure protected amino acid |

| Characterization | NMR, HRMS, melting point | Confirm structure and purity | Verified compound identity |

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to remove protective groups or modify the compound’s structure.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected amino acids.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The tritylamino group provides additional stability and protection during chemical reactions.

Comparison with Similar Compounds

Stereochemical Variants

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylamino)propanoic Acid (Compound 24, ): The S enantiomer of the target compound. Synthesized via Fmoc-Dap-OH and trimethylsilyl chloride in DCM. Key difference: Opposite configuration affects interactions in chiral environments (e.g., enzyme binding or crystallization behavior) .

Substituent Variations

A. Amino Group Modifications

B. Aromatic/Electron-Withdrawing Groups

C. Protecting Group Strategies

Physicochemical and Spectroscopic Differences

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid, often referred to as Fmoc-protected amino acid derivatives, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 367.42 g/mol. The Fmoc group facilitates the protection of amino acids during coupling reactions, making it a valuable tool in synthesizing biologically active peptides.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that its biological activity is closely tied to its role as a building block in peptide synthesis. The final peptide's structure and its interactions with target biomolecules will ultimately dictate its biological activity.

Biological Activity Overview

The biological activity of Fmoc-protected amino acids, including the compound , can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of fluorenone have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some fluorenone derivatives have demonstrated antiproliferative effects, acting as inhibitors of type I topoisomerase . The introduction of specific functional groups has been associated with enhanced activity against cancer cell lines.

- Peptide Synthesis Applications : The Fmoc group allows for the efficient synthesis of peptides, which can possess various biological functions depending on their sequences and structures .

Research Findings and Case Studies

A review of recent studies highlights the following findings regarding the biological activity of compounds related to this compound:

Q & A

Q. What are the critical steps and parameters in synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid?

Synthesis typically involves sequential protection of amino groups using Fmoc and trityl groups. Key steps include:

- Amino Protection : Introducing the Fmoc group via fluorenylmethyl chloroformate under basic conditions (pH 8–9) .

- Trityl Protection : Reaction with trityl chloride in anhydrous dichloromethane (DCM) with a tertiary amine catalyst (e.g., DIEA) .

- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC or HPLC .

Critical parameters include solvent choice (DMF for Fmoc, DCM for trityl), reaction temperature (0–25°C), and stoichiometric control to avoid side reactions.

Q. How do the Fmoc and trityl protecting groups function, and under what conditions are they removed?

- Fmoc : Protects the α-amino group. Deprotection uses 20% piperidine in DMF, cleaving via β-elimination .

- Trityl (Trt) : Protects secondary amines or thiols. Removed with trifluoroacetic acid (TFA, 1–5% in DCM) or silver nitrate in acetic acid .

Orthogonal deprotection allows sequential removal without affecting other groups, critical for stepwise peptide assembly .

Q. What analytical methods validate the structure and purity of this compound?

- HPLC : Reversed-phase chromatography (C18 column) with UV detection at 254 nm (Fmoc absorption) .

- NMR : H and C NMR confirm stereochemistry and group integration (e.g., aromatic protons from trityl at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H] at m/z 604.2) .

Advanced Questions

Q. How can racemization at the chiral center be minimized during synthesis and deprotection?

Racemization risks arise during Fmoc deprotection (basic conditions) or coupling steps. Mitigation strategies:

- Low-Temperature Deprotection : Perform piperidine treatment at 0–4°C to slow base-induced stereochemical scrambling .

- Coupling Agents : Use HATU or HOAt instead of HOBt, as they reduce activation time and racemization .

- Monitoring : Circular dichroism (CD) or chiral HPLC to detect enantiomeric excess (>98% R-configuration) .

Q. How does steric hindrance from the trityl group impact coupling efficiency, and how can it be optimized?

The bulky trityl group reduces nucleophilic reactivity of the adjacent amino group. Solutions include:

- Activation Methods : Pre-activate the carboxyl group using DIC/HONB or PyBOP to enhance electrophilicity .

- Solvent Optimization : Use polar aprotic solvents (DMF or NMP) to improve solubility and reduce steric crowding .

- Extended Reaction Times : 12–24 hours for coupling, monitored by Kaiser test for free amine detection .

Q. What role does orthogonal protection (Fmoc/Trt) play in synthesizing complex peptides with this compound?

Orthogonal protection enables selective modification:

- Selective Deprotection : Remove Fmoc first for N-terminal elongation, retaining Trt for later functionalization (e.g., cyclization or bioconjugation) .

- Dual Functionalization : After Fmoc removal, introduce tags (e.g., fluorescent probes) at the exposed amine, while Trt protects a cysteine or lysine side chain .

This strategy is pivotal in synthesizing branched peptides or drug conjugates with precise regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.